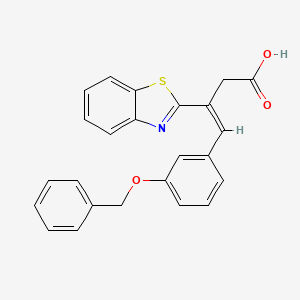

![molecular formula C8H8N2O3 B2545286 咪唑并[1,2-a]吡啶-2-羧酸 CAS No. 64951-08-2](/img/structure/B2545286.png)

咪唑并[1,2-a]吡啶-2-羧酸

描述

Imidazo[1,2-a]pyridine-2-carboxylic acid is an important class of fused nitrogen-bridged heterocyclic compounds . It has been attracting substantial interest due to its potential pharmaceutical applications . It is considered as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

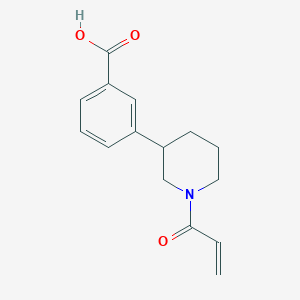

The molecular formula of Imidazo[1,2-a]pyridine-2-carboxylic acid is C8H6N2O2 . The structure of this compound is characterized by a fused nitrogen-bridged heterocyclic scaffold .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions. For instance, ethyl esters of this compound can react with hydrazine hydrate to furnish imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide . The hydrazides formed can then be treated with various aldehydes to obtain imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides .

科学研究应用

抗癌剂

咪唑并[1,2-a]吡啶-2-羧酸衍生物已显示出作为抗癌剂的巨大潜力。这些化合物可以作为共价抑制剂,靶向特定与癌症相关的蛋白质。例如,新型衍生物已被开发为 KRAS G12C 抑制剂,对某些类型的癌细胞有效 。咪唑并[1,2-a]吡啶的独特结构允许安装共价弹头,使这些化合物成为靶向癌症治疗的有希望的候选者。

抗结核剂

最近的研究强调了咪唑并[1,2-a]吡啶类似物在对抗结核病(TB)方面的疗效,包括多重耐药(MDR-TB)和广泛耐药结核病(XDR-TB)。这些化合物因其对结核杆菌的强效活性而受到认可,使其在开发新的结核病治疗方法方面具有价值 。结构-活性关系研究和支架跳跃策略对于优化这些化合物以获得更好的疗效和降低毒性至关重要。

抗病毒剂

咪唑并[1,2-a]吡啶-2-羧酸衍生物也因其抗病毒特性而被研究。这些化合物可以通过靶向病毒酶或蛋白质来抑制病毒复制。研究表明,某些衍生物对 HIV 和丙型肝炎等病毒有效,为开发新型抗病毒药物提供了潜在途径 .

抗炎剂

咪唑并[1,2-a]吡啶-2-羧酸衍生物的抗炎特性已被研究,以期用于治疗炎症性疾病。这些化合物可以调节炎症通路,减少促炎细胞因子和介质的产生。这使它们成为治疗类风湿性关节炎和炎症性肠病等疾病的有希望的候选者 .

神经保护剂

研究表明,咪唑并[1,2-a]吡啶-2-羧酸衍生物具有神经保护特性,这对于治疗阿尔茨海默病和帕金森病等神经退行性疾病可能是有益的。这些化合物可以保护神经元免受氧化应激和凋亡,从而减缓神经退行性疾病的进展 。它们穿过血脑屏障的能力进一步增强了它们作为治疗中枢神经系统疾病的治疗剂的潜力。

安全和危害

While specific safety and hazards information for Imidazo[1,2-a]pyridine-2-carboxylic acid is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation . It is also recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .

作用机制

Target of Action

Imidazo[1,2-a]pyridine-2-carboxylic acid is recognized as a valuable heterocyclic scaffold in pharmaceutical chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The primary targets of Imidazo[1,2-a]pyridine-2-carboxylic acid are therefore the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine-2-carboxylic acid interacts with its targets by inhibiting the growth of the tuberculosis bacteria . This inhibition is achieved through the compound’s interaction with the bacterial cells, leading to a reduction in their growth and multiplication .

Biochemical Pathways

Imidazo[1,2-a]pyridine-2-carboxylic acid affects the biochemical pathways of the tuberculosis bacteria. It disrupts the normal functioning of the bacteria, thereby inhibiting their growth and multiplication . The downstream effects of this disruption include a reduction in the bacterial load and a halt in the progression of the disease .

Result of Action

The result of the action of Imidazo[1,2-a]pyridine-2-carboxylic acid is a significant reduction in the bacterial load of tuberculosis bacteria . This leads to a halt in the progression of the disease and a potential cure for the patient. The molecular and cellular effects of the compound’s action involve the disruption of the normal functioning of the bacteria, leading to their eventual death .

Action Environment

The action, efficacy, and stability of Imidazo[1,2-a]pyridine-2-carboxylic acid can be influenced by various environmental factors. These may include the pH level, temperature, and presence of other substances in the environment where the compound is administered. For instance, certain conditions may affect the compound’s stability, potentially altering its effectiveness. Therefore, it’s crucial to store and handle the compound under appropriate conditions to ensure its efficacy .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridine-2-carboxylic acid has been shown to interact with enzymes such as COX-1 and COX-2 . The compound binds to the active pockets of these enzymes, indicating a potential role in biochemical reactions .

Cellular Effects

Imidazo[1,2-a]pyridine-2-carboxylic acid exhibits significant activity against various types of cells. For instance, it has shown inhibitory effects on the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . This suggests that the compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridine-2-carboxylic acid involves binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it preferentially inhibits COX-2, an enzyme involved in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, Imidazo[1,2-a]pyridine-2-carboxylic acid has shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . This suggests that the compound has a degree of stability and may have long-term effects on cellular function.

属性

IUPAC Name |

imidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLJLPDGSLZYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64951-08-2 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the common synthetic approaches to Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

A1: Several methods have been developed for synthesizing these compounds. One approach involves reacting 2-aminopyridines with bromopyruvic acid, as demonstrated in a continuous flow synthesis method. [] Another strategy employs a one-pot, three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum's acid to create diversely substituted derivatives. [] Additionally, Imidazo[1,2-a]pyridine-2-carboxylic acid hydrazides can be synthesized and further reacted with various benzaldehydes to yield N-(benzylidene)imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives. [, ]

Q2: What biological activities have been reported for Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

A2: These compounds exhibit promising antimicrobial and anti-inflammatory properties. Studies have shown their effectiveness against various Candida species, including Candida albicans and Candida glabrata. [, ] Notably, their efficacy extends to both standard laboratory strains and clinical isolates. [, ] Research also suggests potential for these derivatives as anti-inflammatory agents, although detailed mechanisms remain to be elucidated. []

Q3: How does the structure of Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives influence their biological activity?

A3: While specific structure-activity relationships require further investigation, modifications to the core structure, particularly at the 2-carboxylic acid and the N-benzylidene substituents, appear to significantly impact activity. [, , ] For instance, incorporating various aryl groups on the hydrazide moiety influences the compound's interaction with potential targets, likely affecting its antifungal potency. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2545204.png)

![N-(2,4-Difluorophenyl)-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)prop-2-enamide](/img/structure/B2545205.png)

![2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

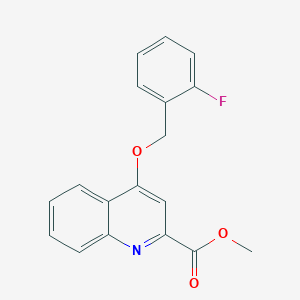

![(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2545216.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2545217.png)

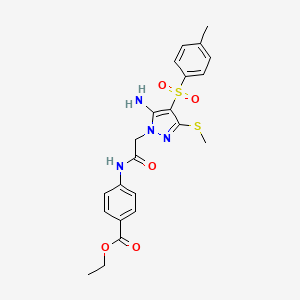

![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2545219.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2545221.png)